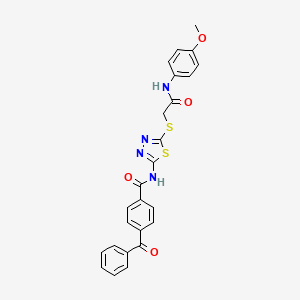![molecular formula C14H22N2 B2375329 [1-(2-Methylbenzyl)piperidin-4-yl]methylamin CAS No. 838816-25-4](/img/structure/B2375329.png)
[1-(2-Methylbenzyl)piperidin-4-yl]methylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methylbenzyl)piperidin-4-yl]methylamine: is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is characterized by a piperidine ring substituted with a 2-methylbenzyl group and a methylamine group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Proteomics Research: Utilized in the study of protein interactions and functions.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylbenzyl)piperidin-4-yl]methylamine typically involves the reaction of piperidine with 2-methylbenzyl chloride under basic conditions to form the intermediate [1-(2-Methylbenzyl)piperidin-4-yl]methanol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methylamine group, converting it to a primary amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Wirkmechanismus
The mechanism of action of [1-(2-Methylbenzyl)piperidin-4-yl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring mimics endogenous neurotransmitters, allowing the compound to bind to specific receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
- [1-(2-Methylphenyl)piperidin-4-yl]methanol
- [1-(2-Methylbenzyl)piperidin-4-yl]methanamine
- [1-(2-Methylbenzyl)piperidin-4-yl]methyl chloride
Uniqueness:
- Structural Features: The presence of both a 2-methylbenzyl group and a methylamine group on the piperidine ring distinguishes [1-(2-Methylbenzyl)piperidin-4-yl]methylamine from its analogs.
- Reactivity: The compound’s unique reactivity profile, particularly in substitution and reduction reactions, sets it apart from similar compounds .
Eigenschaften
IUPAC Name |
[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPCEKVJSLDCLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)



![2-(2-methoxyphenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2375254.png)
![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375255.png)





![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)
![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)
